molecular formula C12H15NO B6256133 4-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 875249-15-3

4-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B6256133
CAS No.: 875249-15-3
M. Wt: 189.25 g/mol
InChI Key: RTBMWSCKGHBKAH-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound features a tetrahydroisoquinoline core with a propan-2-yl substituent at the 4-position and a ketone functional group at the 1-position. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core. For instance, the reaction between 3,4-dihydroisoquinoline and acetone under acidic conditions can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and other diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in inflammatory processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline: The parent compound without the propan-2-yl and ketone substituents.

    1,2,3,4-Tetrahydroisoquinolin-1-one: Similar structure but lacks the propan-2-yl group.

    4-(Methyl)-1,2,3,4-tetrahydroisoquinolin-1-one: Similar structure with a methyl group instead of a propan-2-yl group.

Uniqueness

4-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This substituent may enhance its lipophilicity and ability to cross biological membranes, potentially leading to improved pharmacokinetic properties.

Properties

CAS No.

875249-15-3

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-propan-2-yl-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C12H15NO/c1-8(2)11-7-13-12(14)10-6-4-3-5-9(10)11/h3-6,8,11H,7H2,1-2H3,(H,13,14)

InChI Key

RTBMWSCKGHBKAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNC(=O)C2=CC=CC=C12

Purity

95

Origin of Product

United States

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